

A Comprehensive Technical Guide to 2-Methylhexan-2-ol

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Compound of Interest		
Compound Name:	2-Methylhexan-2-ol	
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Introduction

2-Methylhexan-2-ol is a tertiary alcohol that serves as a valuable building block in organic synthesis and as a solvent in various applications. Its structure, featuring a hydroxyl group on a tertiary carbon, imparts specific chemical properties that are of interest in synthetic chemistry. This technical guide provides an in-depth overview of **2-Methylhexan-2-ol**, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and purification, and its applications in chemical reactions.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for scientific communication and safety. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 2-methylhexan-2-ol[1][2]

Beyond its systematic name, **2-Methylhexan-2-ol** is known by several synonyms in commercial and laboratory contexts. These are listed to aid in the comprehensive identification of the substance.



Synonym	Reference
2-Methyl-2-hexanol	[1][2]
Butyldimethylcarbinol	[1][2]
tert-Heptyl alcohol	[1]
1,1-Dimethyl-1-pentanol	[1]
2-Methyl-2-hydroxyhexane	[1]
n-Butyl dimethyl carbinol	[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is essential for its application in research and development. The following tables summarize the key quantitative data for **2-Methylhexan-2-ol**.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C7H16O	[1][2]
Molecular Weight	116.20 g/mol	[1][2]
Appearance	Colorless liquid	[2]
Density	0.812 g/mL at 25 °C	[3]
Boiling Point	141-142 °C	[3]
Melting Point	-76 °C (estimate)	[3]
Flash Point	41 °C (105.8 °F) - closed cup	[1]
Water Solubility	Insoluble	[3]
Refractive Index (n20/D)	1.417	[3]

Spectroscopic Data



Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

3.2.1 ¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.35	m	4H	-CH2-CH2-
~1.15	S	6Н	2 x -CH₃ (at C2)
~0.9	t	3H	-CH₃ (terminal)
~1.3	S	1H	-ОН

3.2.2 ¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~70.8	C2 (quaternary)
~44.0	-CH ₂ -
~29.2	-CH₃ (at C2)
~26.2	-CH ₂ -
~23.4	-CH ₂ -
~14.2	-CH₃ (terminal)

3.2.3 Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch
~2960	Strong	C-H Stretch (sp³)
~1375	Medium	C-H Bend
~1150	Strong	C-O Stretch

3.2.4 Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
101	10	[M-CH₃] ⁺
87	30	[M-C₂H₅] ⁺
59	100	[C ₃ H ₇ O] ⁺
43	40	[C ₃ H ₇] ⁺

Experimental Protocols Synthesis of 2-Methylhexan-2-ol via Grignard Reaction

The most common and effective method for the synthesis of **2-Methylhexan-2-ol** is the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone.[4]

Reaction Scheme: $CH_3CH_2CH_2CH_2MgBr + (CH_3)_2CO \rightarrow (CH_3CH_2CH_2CH_2)(CH_3)_2COMgBr + CH_3CH_2CH_2CH_2)(CH_3)_2COMgBr + CH_3CH_2CH_2CH_2(CH_3)_2COH + Mg(OH)Br$

4.1.1 Materials and Reagents

- Magnesium turnings
- Iodine crystal (as initiator)
- n-Butyl bromide



- Anhydrous diethyl ether
- Anhydrous acetone
- 10% Hydrochloric acid or 15% Sulfuric acid
- Anhydrous potassium carbonate or anhydrous calcium sulfate
- · Crushed ice

4.1.2 Detailed Methodology

- Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):
 - All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,
 and a magnetic stirrer, place magnesium turnings (1.0 eq) and a small crystal of iodine.
 - Add a small amount of anhydrous diethyl ether to cover the magnesium.
 - In the dropping funnel, place a solution of n-butyl bromide (1.0 eq) in anhydrous diethyl ether.
 - Add a small portion of the n-butyl bromide solution to the flask. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
 Gentle warming may be required to start the reaction.
 - Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
- Reaction with Acetone:
 - Cool the flask containing the Grignard reagent in an ice bath.



- Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
- Add the acetone solution dropwise to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, allow the reaction mixture to stir at room temperature for at least 30 minutes.[1]
- Work-up and Isolation:
 - Pour the reaction mixture slowly onto a beaker of crushed ice.
 - Add 10% hydrochloric acid or 15% sulfuric acid dropwise with stirring to dissolve the precipitated magnesium salts.
 - Transfer the mixture to a separatory funnel. Separate the ether layer.
 - Extract the agueous layer with two portions of diethyl ether.
 - Combine all the ether extracts and wash them sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
 - Dry the ether layer over anhydrous potassium carbonate or anhydrous calcium sulfate.
 - Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

4.1.3 Purification

The crude **2-Methylhexan-2-ol** is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 141-142 °C.

Application in Esterification Reactions

Tertiary alcohols like **2-Methylhexan-2-ol** are generally poor nucleophiles and are sterically hindered, making them less reactive in traditional Fischer esterification. However, they can be used in the preparation of certain esters under specific conditions.



4.2.1 Synthesis of Esterified Phenols

While detailed protocols for the use of **2-Methylhexan-2-ol** in the synthesis of esterified phenols are not widely available, a general approach would involve the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent, to overcome the low reactivity of the tertiary alcohol.

4.2.2 Lipase-Catalyzed Esterification

Enzymatic catalysis can offer a milder and more selective alternative for the esterification of sterically hindered alcohols. Lipases are commonly used for this purpose.

General Protocol for Lipase-Catalyzed Esterification:

· Reaction Setup:

- In a suitable flask, dissolve **2-Methylhexan-2-ol** (1.0 eq) and the desired carboxylic acid (1.0-1.5 eq) in a non-polar organic solvent (e.g., hexane, toluene).
- Add an immobilized lipase (e.g., Novozym 435). The amount of enzyme will depend on its activity and should be optimized.
- Add molecular sieves to remove the water produced during the reaction, which helps to drive the equilibrium towards the product.

• Reaction Conditions:

- The reaction is typically carried out at a controlled temperature (e.g., 40-60 °C) with constant stirring.
- Monitor the progress of the reaction by techniques such as TLC or GC.

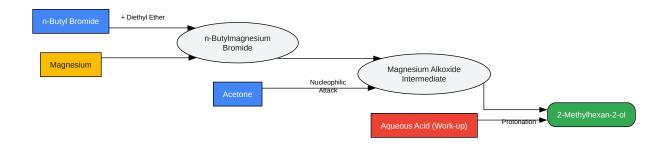
Work-up and Purification:

- Once the reaction is complete, filter off the immobilized enzyme (which can often be reused) and the molecular sieves.
- Remove the solvent under reduced pressure.



• The resulting crude ester can be purified by column chromatography or distillation.

Visualizations Logical Relationship in Grignard Synthesis

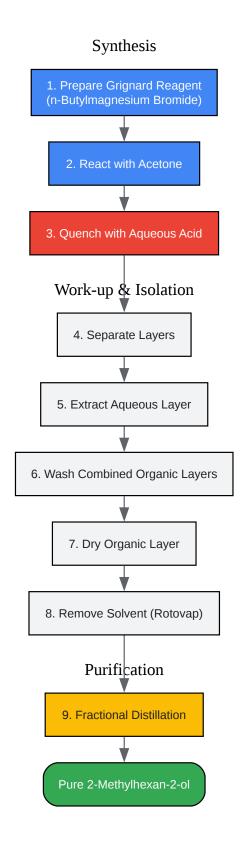


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Caption: Logical flow of the Grignard synthesis of 2-Methylhexan-2-ol.

Experimental Workflow for Synthesis and Purification





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Caption: Step-by-step workflow for the synthesis and purification.



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